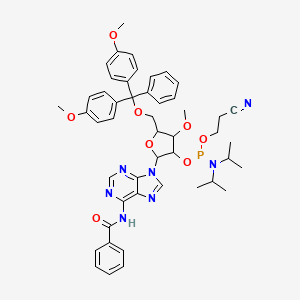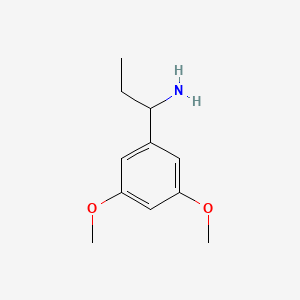
Hepta-O-acetyl-beta-D-lactosyl-isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hepta-O-acetyl-beta-D-lactosyl-isothiocyanate is a complex organic compound with significant applications in various scientific fields. It is characterized by the presence of multiple acetyl groups and an isothiocyanate functional group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hepta-O-acetyl-beta-D-lactosyl-isothiocyanate typically involves the reaction of Hepta-O-acetyl-alpha-D-lactosyl bromide with lead thiocyanate . This reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and the presence of a base such as triethylamine (Et3N) to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: Hepta-O-acetyl-beta-D-lactosyl-isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with aryl amines and substituted benzothiazoles to form N-lactosylated aryl thioureas and benzothiazolyl thioureas.
Condensation Reactions: It can condense with alcohols to form N-hepta-O-acetyl-beta-D-lactosyl-O-alkyl carbamates.
Common Reagents and Conditions:
Reagents: Aryl amines, substituted benzothiazoles, alcohols.
Conditions: Reactions are typically carried out in solvents like benzene or DMF, with reaction times ranging from 3 to 4 hours.
Major Products:
- N-lactosylated aryl thioureas
- Benzothiazolyl thioureas
- N-hepta-O-acetyl-beta-D-lactosyl-O-alkyl carbamates
Scientific Research Applications
Hepta-O-acetyl-beta-D-lactosyl-isothiocyanate has diverse applications in scientific research:
- Chemistry: It is used in the synthesis of glycosylated compounds, which are important in the study of carbohydrate chemistry .
- Biology: The compound is utilized in the preparation of glycopeptides and glycoproteins, which are essential for studying protein-carbohydrate interactions .
- Medicine: It has potential applications in drug development, particularly in the synthesis of bioactive molecules with antibacterial and antitumor properties .
- Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties .
Mechanism of Action
The mechanism of action of Hepta-O-acetyl-beta-D-lactosyl-isothiocyanate involves its interaction with nucleophiles, such as amines and alcohols, through its isothiocyanate group. This interaction leads to the formation of thiourea and carbamate derivatives. The molecular targets and pathways involved in these reactions are primarily dictated by the reactivity of the isothiocyanate group, which facilitates the formation of covalent bonds with nucleophilic species .
Comparison with Similar Compounds
- Hepta-O-acetyl-alpha-D-lactosyl bromide
- Hepta-O-acetyl-beta-lactosyl azide
Comparison: Hepta-O-acetyl-beta-D-lactosyl-isothiocyanate is unique due to its isothiocyanate functional group, which imparts distinct reactivity compared to its bromide and azide counterparts. While the bromide and azide derivatives are primarily used as intermediates in organic synthesis, the isothiocyanate compound is more versatile in forming a wide range of thiourea and carbamate derivatives .
Properties
Molecular Formula |
C27H35NO17S |
|---|---|
Molecular Weight |
677.6 g/mol |
IUPAC Name |
[4,5-diacetyloxy-6-isothiocyanato-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C27H35NO17S/c1-11(29)36-8-18-21(22(39-14(4)32)24(41-16(6)34)26(43-18)28-10-46)45-27-25(42-17(7)35)23(40-15(5)33)20(38-13(3)31)19(44-27)9-37-12(2)30/h18-27H,8-9H2,1-7H3 |
InChI Key |
ZEDXOYGZGOUVME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-((1E,3E)-3-(2-(1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium perchlorate](/img/structure/B12105251.png)





![(3-Hexanoyloxy-16-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hexanoate](/img/structure/B12105274.png)
